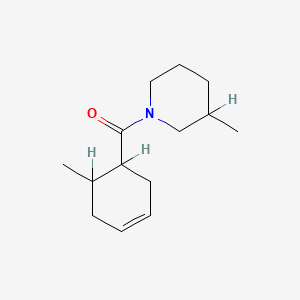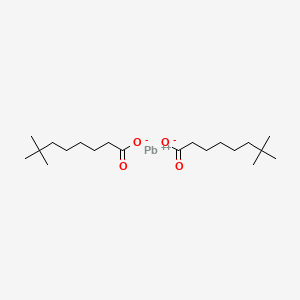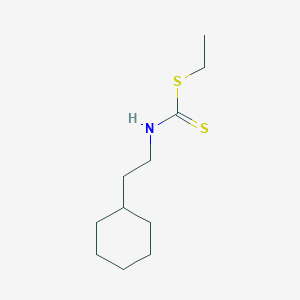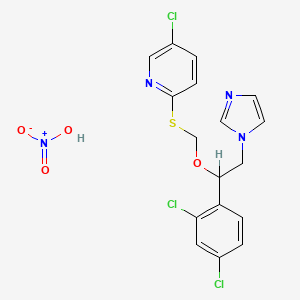
3-Methyl-1-((6-methyl-3-cyclohexen-1-yl)carbonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-((6-methyl-3-cyclohexen-1-yl)carbonyl)piperidine is an organic compound that features a piperidine ring substituted with a 3-methyl group and a 6-methyl-3-cyclohexen-1-yl carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-((6-methyl-3-cyclohexen-1-yl)carbonyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 3-methylcyclohex-2-en-1-one with piperidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1-((6-methyl-3-cyclohexen-1-yl)carbonyl)piperidine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated double bonds.
Substitution: Substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-((6-methyl-3-cyclohexen-1-yl)carbonyl)piperidine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Methyl-1-((6-methyl-3-cyclohexen-1-yl)carbonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methylcyclohexene
- 3-Methylcyclohexene
- 4-Methylcyclohexene
- Cyclohexenone derivatives
Uniqueness
3-Methyl-1-((6-methyl-3-cyclohexen-1-yl)carbonyl)piperidine is unique due to its specific substitution pattern and the presence of both a piperidine ring and a cyclohexenyl carbonyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
69462-52-8 |
|---|---|
Molekularformel |
C14H23NO |
Molekulargewicht |
221.34 g/mol |
IUPAC-Name |
(6-methylcyclohex-3-en-1-yl)-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C14H23NO/c1-11-6-5-9-15(10-11)14(16)13-8-4-3-7-12(13)2/h3-4,11-13H,5-10H2,1-2H3 |
InChI-Schlüssel |
AZZFDIRCRPYWKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCN(C1)C(=O)C2CC=CCC2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-Chloro-5-(2,4-dichlorophenoxy)phenoxy]propanoic acid](/img/structure/B14464190.png)





![1-{[1,3-Bis(decyloxy)propan-2-YL]oxy}decane](/img/structure/B14464238.png)







